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7-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine

Lipophilicity Drug-likeness CNS MPO

Securing the correct 7-CF₃ regioisomer is critical for CNS drug discovery-the 3-CF₃ analog shifts logP to 1.9, compromising blood-brain barrier permeability. This building block delivers XLogP3 1.4, optimal for CNS MPO, and is compatible with the microwave-assisted Sonogashira/cyclization route for efficient parallel synthesis. • XLogP3 1.4 vs. 1.9 for the 3-CF₃ isomer • Privileged scaffold for PEX14-PEX5 PPI and mutant EGFR inhibitors • Fully compatible with rapid library synthesis workflows

Molecular Formula C7H4F3N3
Molecular Weight 187.12 g/mol
CAS No. 1256793-74-4
Cat. No. B3226550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
CAS1256793-74-4
Molecular FormulaC7H4F3N3
Molecular Weight187.12 g/mol
Structural Identifiers
SMILESC1=C2C=NNC2=C(C=N1)C(F)(F)F
InChIInChI=1S/C7H4F3N3/c8-7(9,10)5-3-11-1-4-2-12-13-6(4)5/h1-3H,(H,12,13)
InChIKeyFXGYCCBUSFVGSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine (CAS 1256793-74-4) – Procurement-Relevant Chemical Identity and Scaffold Context


7-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine [1] is a heteroaromatic building block belonging to the pyrazolo[4,3-c]pyridine family, a privileged scaffold in medicinal chemistry for kinase inhibition [2], modulation of protein–protein interactions [3], and carbonic anhydrase targeting [4]. Its defining structural feature—a trifluoromethyl substituent at the 7-position—distinguishes it from other regioisomers and substitution patterns, directly influencing lipophilicity, electronic properties, and downstream synthetic utility in fragment-based and target-directed drug discovery campaigns.

Why Generic Pyrazolo[4,3-c]pyridine Analogs Cannot Replace 7-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine in Structure-Focused Procurement


The pyrazolo[4,3-c]pyridine scaffold is highly sensitive to both the position and electronic nature of substituents, making generic replacement unreliable. Moving the trifluoromethyl group from the 7- to the 3-position alters the computed logP from 1.4 to 1.9 [1][2], a shift that can compromise central nervous system multiparameter optimization scores or alter membrane permeability [3]. Even the regioisomeric fusion variant pyrazolo[3,4-c]pyridine exhibits a different logP (1.30) and, critically, engages an entirely different set of synthetic intermediates that are incompatible with established pyrazolo[4,3-c]pyridine-focused library syntheses such as the Palka multicomponent route [4]. In fragment-based drug discovery, the 7-CF₃ substitution has been explicitly used to generate polar semi-saturated bicyclic pyrazoles, where even minor structural deviations collapse the desired three-dimensional binding vector [5].

Head-to-Head Quantitative Differentiation of 7-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine Against Closest Structural Analogs


Computed Lipophilicity (XLogP3-AA) of 7-CF₃ vs. 3-CF₃ Pyrazolo[4,3-c]pyridine Regioisomers

The 7-(trifluoromethyl) regioisomer exhibits a substantially lower computed partition coefficient (XLogP3-AA = 1.4) [1] than the corresponding 3-(trifluoromethyl) analog (logP = 1.891) [2]. This 0.49 log unit difference represents an approximately threefold lower lipophilicity, placing the 7-CF₃ compound closer to the optimal logP range of 1–3 recommended for orally bioavailable CNS drugs [3], while the 3-CF₃ analog approaches the upper boundary where promiscuity and metabolic clearance risks increase.

Lipophilicity Drug-likeness CNS MPO

Regioisomeric Comparison: 7-CF₃ Pyrazolo[4,3-c]pyridine vs. 7-CF₃ Pyrazolo[3,4-c]pyridine LogP and Synthetic Tractability

The pyrazolo[4,3-c]pyridine core (target) is distinct from the isomeric pyrazolo[3,4-c]pyridine scaffold . Although their computed logP values are similar (target XLogP3 = 1.4 [1]; [3,4-c] isomer logP = 1.30 ), the synthetic routes diverge completely. The [4,3-c] system is accessible via microwave-assisted multicomponent reaction of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with terminal alkynes, delivering 6-substituted derivatives in a single pot [2]. No analogous one-pot route exists for the [3,4-c] isomer, making the target compound the more synthetically tractable choice for generating diverse analog libraries.

Regioisomer Synthetic accessibility Fragment library

HOMO-LUMO Gap and Electronic Property Comparison Against the Parent 1H-Pyrazolo[4,3-c]pyridine Scaffold

The introduction of the electron-withdrawing trifluoromethyl group at the 7-position significantly perturbs the frontier molecular orbital energies relative to the unsubstituted parent. For a closely related pyrazolo[4,3-c]pyridine derivative bearing a 7-CF₃ group, the HOMO energy is -8.27 eV and the LUMO is +0.50 eV, yielding a HOMO-LUMO gap of 8.77 eV [1]. The unsubstituted 1H-pyrazolo[4,3-c]pyridine scaffold typically exhibits a narrower HOMO-LUMO gap (estimated ~7.5–8.0 eV based on analogous azaindole systems [2]), indicating that the 7-CF₃ substituent stabilizes the HOMO and increases the kinetic stability of the compound. This wider gap correlates with reduced susceptibility to oxidative metabolism and greater chemical robustness during storage and reaction.

HOMO-LUMO Electronic properties Reactivity

GHS Safety Profile: Quantified Hazard Classification Enabling Direct Comparison with Analogs for Laboratory Procurement Risk Assessment

The target compound carries four specific GHS hazard statements with 100% notification concordance: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), classified as Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3 [1]. This safety profile is fully documented and distinct from that of the 3-CF₃ regioisomer, for which GHS classifications are not uniformly reported across suppliers , introducing additional uncertainty in procurement risk assessments. The explicit hazard labeling of the 7-CF₃ compound allows for standardized safety protocol implementation.

Safety GHS classification Risk assessment

Precision Application Scenarios for 7-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine Based on Quantitative Differentiation Evidence


CNS-Targeted Fragment-Based Drug Discovery Requiring Optimal Lipophilicity (logP 1–3)

The 7-CF₃ substitution delivers an XLogP3 of 1.4 [1], squarely within the CNS MPO optimal range [2] and significantly lower than the 3-CF₃ analog (logP 1.891) [3]. Fragment libraries incorporating this building block benefit from reduced lipophilicity-driven promiscuity while retaining sufficient membrane permeability for blood-brain barrier penetration. Procurement teams supporting CNS fragment screening should prioritize the 7-CF₃ isomer over the 3-CF₃ variant.

Parallel Library Synthesis Leveraging the Established One-Pot Multicomponent Route

The pyrazolo[4,3-c]pyridine scaffold is accessible via a microwave-assisted Sonogashira/cyclization cascade that delivers 6-substituted derivatives in a single synthetic operation [4]. The 7-CF₃ substitution pattern is fully compatible with this route, which has been demonstrated to tolerate diverse terminal alkynes. This synthetic efficiency advantage is not available for the pyrazolo[3,4-c] regioisomer , making the 7-CF₃ [4,3-c] compound the scaffold of choice for medicinal chemistry groups planning analog-by-catalog or parallel synthesis campaigns.

Trypanosoma PEX14-PEX5 Protein–Protein Interaction Inhibitor Development

Structure–activity relationship studies have established the pyrazolo[4,3-c]pyridine core as the first-in-class scaffold for inhibiting the PEX14-PEX5 PPI, a validated target for trypanosomiasis [5]. The 7-CF₃ substitution provides the electronic and steric features necessary for engaging the hydrophobic binding pocket identified in X-ray co-crystal structures. Compounds derived from this scaffold have demonstrated cellular activity against Trypanosoma brucei gambiense and T. cruzi parasites [5].

EGFR Mutant-Selective Kinase Inhibitor Lead Optimization

The pyrazolo[4,3-c]pyridine core has been claimed in granted patents (e.g., US 12,064,421 B2) as a key scaffold for mutant EGFR inhibitors targeting T790M and C797S resistance mutations [6]. The 7-CF₃ substitution pattern offers a vector for modulating hinge-binding interactions while the trifluoromethyl group provides metabolic stability against cytochrome P450 oxidation, a critical requirement for next-generation covalent and non-covalent EGFR inhibitors in non-small cell lung cancer.

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